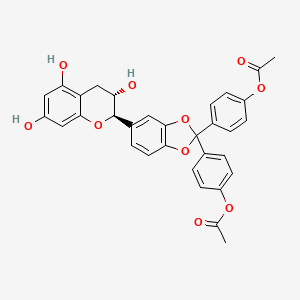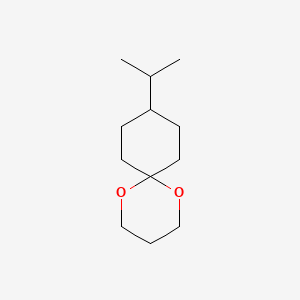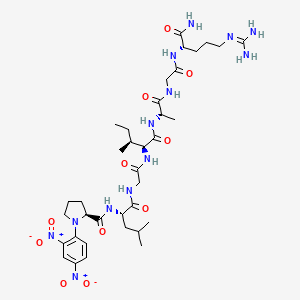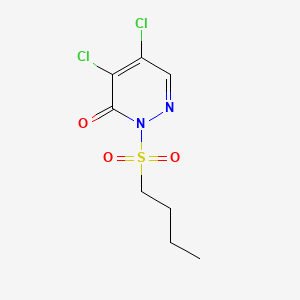
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of two chlorine atoms, a butylsulfonyl group, and a pyridazinone core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone typically involves the reaction of 4,5-dichloro-2-nitroaniline with butylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted pyridazinones.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain microorganisms and cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dichloro-2-nitroaniline
- 4,5-Dichloro-2-(hydroxymethyl)phenylboronic acid
- 4,5-Dichloro-2-octyl-isothiazolone
Uniqueness
4,5-Dichloro-2-(butylsulfonyl)-3(2H)-pyridazinone is unique due to its butylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Propiedades
Número CAS |
155164-56-0 |
|---|---|
Fórmula molecular |
C8H10Cl2N2O3S |
Peso molecular |
285.15 g/mol |
Nombre IUPAC |
2-butylsulfonyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C8H10Cl2N2O3S/c1-2-3-4-16(14,15)12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
Clave InChI |
LFENRECJBNABSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


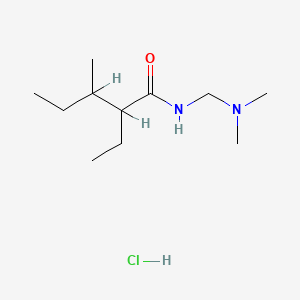
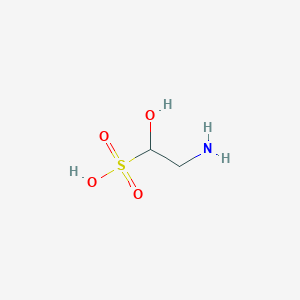
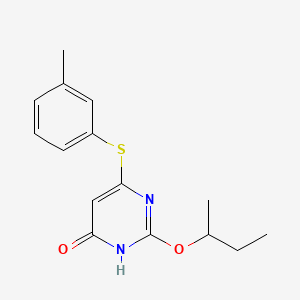

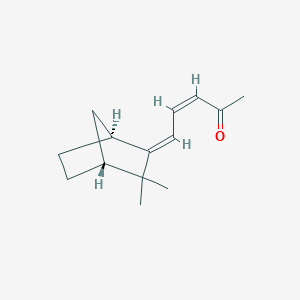
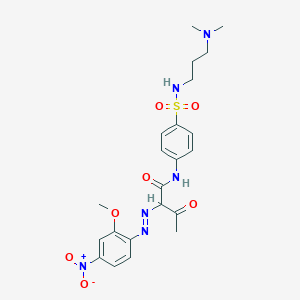
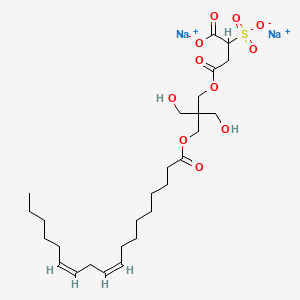
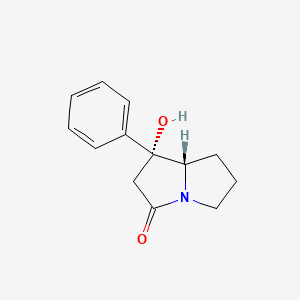
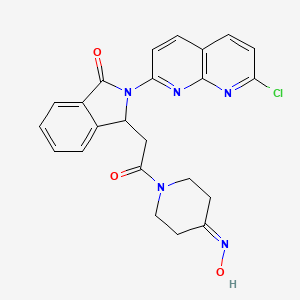
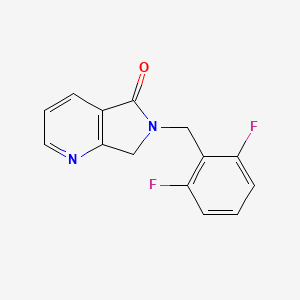
![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
